molecular formula C13H31N7O B1242995 l-Arginyl-3,4-spermidine

l-Arginyl-3,4-spermidine

Número de catálogo: B1242995
Peso molecular: 301.43 g/mol
Clave InChI: CXJFWYHJODPOFD-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L-Arginyl-3,4-spermidine, also known as this compound, is a useful research compound. Its molecular formula is C13H31N7O and its molecular weight is 301.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Mechanisms of Action
L-Arginyl-3,4-spermidine exhibits neuroprotective effects primarily through:

  • Reduction of Cell Death : In vitro studies have shown that the compound significantly reduces cell death in models of ischemia and excitotoxicity. For instance, it effectively decreased CA1 cell death when administered before or after ischemic events and continued to provide protection even when administered up to 60 minutes post-injury .
  • Superoxide and Nitric Oxide Modulation : The compound prevents superoxide production following excitatory amino acid stimulation and reduces nitric oxide production without directly inhibiting nitric oxide synthase .

In Vitro Studies
In various in vitro models, this compound demonstrated significant protective effects against neuronal cell death induced by:

  • Ischemia : It showed efficacy in models simulating global forebrain ischemia.
  • Excitotoxicity : The compound was effective against cell death mediated by glutamate and its analogs (NMDA, AMPA, kainate) without suppressing synaptic transmission .

In Vivo Applications

Animal Models
Preliminary in vivo studies indicate that this compound is neuroprotective in animal models of ischemia. For example:

  • In a rat model of transient forebrain ischemia, administration of the compound reduced CA1 pyramidal cell loss significantly .

Potential Therapeutic Implications

Given its neuroprotective properties, this compound holds promise as a therapeutic agent for:

  • Stroke Management : Its ability to protect neurons during ischemic events suggests potential for stroke treatment.
  • Neurodegenerative Diseases : The compound may be beneficial in conditions characterized by excitotoxicity and oxidative stress, such as Alzheimer's disease and Parkinson's disease .

Comparative Efficacy with Other Compounds

CompoundMechanism of ActionEfficacy in IschemiaEfficacy in Excitotoxicity
This compoundReduces superoxide/nitric oxide levelsHighHigh
Glutamate Receptor AntagonistsBlock glutamate receptorsModerateVariable

Análisis De Reacciones Químicas

Key Steps:

  • Resin Preparation :

    • A Wang polystyrene resin functionalized with 1-N-Dde-8-N-Mmt-spermidine-4-yl carbonyl groups is used as the solid support.

    • Hydrazinolysis (2% hydrazine in DMF) removes the Dde protecting group while retaining the Mmt group .

  • Arginine Coupling :

    • Fmoc-Arg(Boc)₂-OH is activated with N-hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) in dichloromethane (DCM)/DMF.

    • The activated arginine is coupled to the resin-bound spermidine derivative .

  • Deprotection and Cleavage :

    • Piperidine (20% in DMF) removes the Fmoc group.

    • Final cleavage from the resin uses trifluoroacetic acid (TFA) with triisopropylsilane (TIS) as a scavenger.

    • The product is precipitated in ice-cold diethyl ether and lyophilized .

Yield : ~20% (by mass) after purification .

Stability and Degradation Pathways

L-Arg-3,4 exhibits stability under physiological conditions but is sensitive to oxidative and enzymatic degradation:

Oxidative Stress Interactions :

  • Reduces superoxide (O₂⁻) production in neurons by 50% after AMPA/NMDA stimulation (Figure 9A–B) .

  • Decreases nitric oxide (NO) levels post-ischaemia by 12% (P < 0.001) without directly inhibiting nitric oxide synthase (NOS) .

Enzymatic Metabolism :

  • Not a substrate for spermidine/spermine-N¹-acetyltransferase (SSAT) or polyamine oxidase (PAO), based on structural divergence from natural polyamines .

  • Unlike spermidine, acetylation or oxidation via SSAT/PAO pathways is not observed .

Biochemical Interactions

L-Arg-3,4 modulates multiple pathways in neurodegeneration models:

Neuroprotection Mechanisms :

Model Effect of L-Arg-3,4 Protection (%) Reference
In vitro ischaemiaReduces CA1 cell death (delayed up to 60 min)27–40%
Glutamate excitotoxicityAttenuates NMDA/AMPA/kainate-induced apoptosis38–61%
Free-radical injuryBlocks duroquinone-induced oxidative damage46%

Synaptic Transmission :

  • Unlike NMDA antagonists (e.g.,

Propiedades

Fórmula molecular

C13H31N7O

Peso molecular

301.43 g/mol

Nombre IUPAC

(2S)-2-amino-N-[3-(4-aminobutylamino)propyl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C13H31N7O/c14-6-1-2-7-18-8-4-10-19-12(21)11(15)5-3-9-20-13(16)17/h11,18H,1-10,14-15H2,(H,19,21)(H4,16,17,20)/t11-/m0/s1

Clave InChI

CXJFWYHJODPOFD-NSHDSACASA-N

SMILES isomérico

C(CCNCCCNC(=O)[C@H](CCCN=C(N)N)N)CN

SMILES canónico

C(CCNCCCNC(=O)C(CCCN=C(N)N)N)CN

Sinónimos

L-arginyl-3,4-spermidine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.